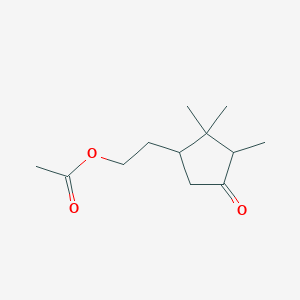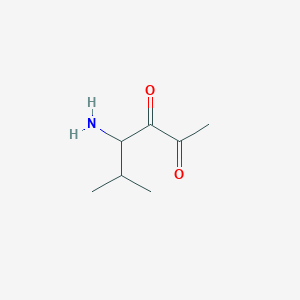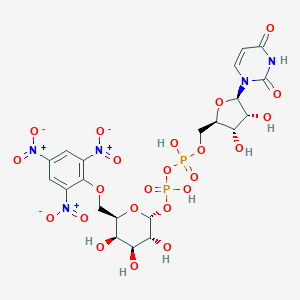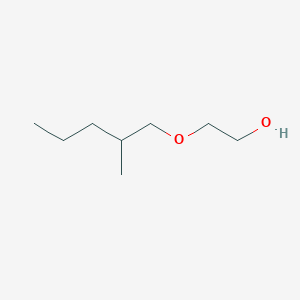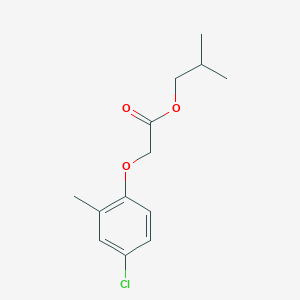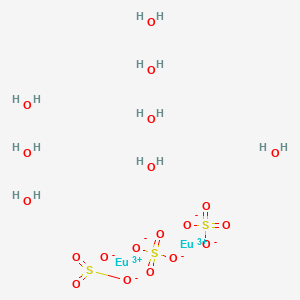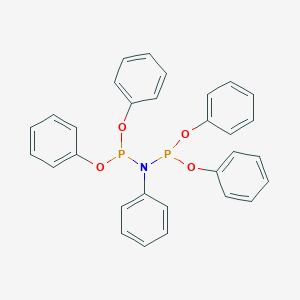
Imidodiphosphorous acid, phenyl-, tetraphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodiphosphorous acid, phenyl-, tetraphenyl ester (IDPTPE) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IDPTPE is a white crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. This compound has been extensively studied for its ability to act as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Imidodiphosphorous acid, phenyl-, tetraphenyl ester as a catalyst is not fully understood, but it is believed to involve the activation of the substrate through coordination with the phosphorus atoms in the compound. This activation leads to the formation of an intermediate that can undergo further reactions to produce the desired product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Imidodiphosphorous acid, phenyl-, tetraphenyl ester, but it has been shown to be relatively non-toxic. However, due to its potential to act as a catalyst in various chemical reactions, caution should be exercised when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Imidodiphosphorous acid, phenyl-, tetraphenyl ester has several advantages for use in lab experiments, including its high solubility in organic solvents, its ability to act as a catalyst in various reactions, and its relative ease of synthesis. However, limitations include the potential for the compound to decompose under certain conditions and the need for careful handling due to its potential to act as a catalyst.
Orientations Futures
There are several future directions for research on Imidodiphosphorous acid, phenyl-, tetraphenyl ester, including its potential use in the production of novel materials and its application in the synthesis of new organic compounds. Additionally, further research is needed to fully understand the mechanism of action of Imidodiphosphorous acid, phenyl-, tetraphenyl ester as a catalyst and its potential applications in various industries.
In conclusion, Imidodiphosphorous acid, phenyl-, tetraphenyl ester is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a catalyst, stabilizer, and co-catalyst in various chemical reactions. While there is still much to learn about this compound, its unique properties and potential applications make it an exciting area of research for the future.
Méthodes De Synthèse
Imidodiphosphorous acid, phenyl-, tetraphenyl ester can be synthesized through the reaction of phenylphosphonic dichloride with diphenylamine in the presence of a base such as triethylamine. The reaction yields a tetraphenyl ester of imidodiphosphorous acid, which is then purified through recrystallization.
Applications De Recherche Scientifique
Imidodiphosphorous acid, phenyl-, tetraphenyl ester has been used in various scientific research applications, including catalysis, polymerization, and as a stabilizer in the production of plastics. In catalysis, Imidodiphosphorous acid, phenyl-, tetraphenyl ester has been shown to be an effective catalyst for the synthesis of esters, amides, and other organic compounds. In polymerization, Imidodiphosphorous acid, phenyl-, tetraphenyl ester has been used as a co-catalyst in the production of polyethylene and other polymers.
Propriétés
Numéro CAS |
129682-74-2 |
|---|---|
Nom du produit |
Imidodiphosphorous acid, phenyl-, tetraphenyl ester |
Formule moléculaire |
C30H25NO4P2 |
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
N,N-bis(diphenoxyphosphanyl)aniline |
InChI |
InChI=1S/C30H25NO4P2/c1-6-16-26(17-7-1)31(36(32-27-18-8-2-9-19-27)33-28-20-10-3-11-21-28)37(34-29-22-12-4-13-23-29)35-30-24-14-5-15-25-30/h1-25H |
Clé InChI |
OMMZDFMXEMHSGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(P(OC2=CC=CC=C2)OC3=CC=CC=C3)P(OC4=CC=CC=C4)OC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)N(P(OC2=CC=CC=C2)OC3=CC=CC=C3)P(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Autres numéros CAS |
129682-74-2 |
Synonymes |
N,N-bis(diphenoxyphosphanyl)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






